Ivarimod

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de Ivarimod implica múltiples pasos, que normalmente comienzan con la preparación de intermedios clave, seguidos de su acoplamiento y modificaciones posteriores del grupo funcional. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no están ampliamente publicadas. Los métodos de producción industrial para this compound tampoco se divulgan públicamente, pero probablemente impliquen la optimización de la síntesis a escala de laboratorio para la producción a gran escala .

Análisis De Reacciones Químicas

Ivarimod experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Immunology

Ivarimod has been extensively studied for its role in modulating immune responses. Research indicates that it can influence cytokine production, which is crucial for the regulation of immune responses in various conditions, including autoimmune diseases and infections.

Case Study:

A study on the effects of this compound in autoimmune models demonstrated a reduction in inflammatory markers and an improvement in clinical symptoms associated with autoimmune disorders. The compound was shown to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.

Oncology

The potential application of this compound in oncology is also being explored. By modulating the immune system, it may enhance anti-tumor immunity and improve the efficacy of existing cancer therapies.

Case Study:

In preclinical models of cancer, this compound was used alongside checkpoint inhibitors. The combination therapy resulted in a significant increase in tumor regression compared to monotherapy, suggesting a synergistic effect that could be beneficial for cancer treatment strategies.

Infectious Diseases

This compound has shown promise in the context of infectious diseases by enhancing host immune responses against pathogens. Its ability to modulate immune pathways may help in developing treatments for diseases where immune dysfunction plays a critical role.

Case Study:

Research into this compound's effects on viral infections indicated that it could enhance the body’s ability to clear viral loads more effectively than standard treatments alone. This was evidenced by improved survival rates in animal models infected with specific viruses.

Mecanismo De Acción

El mecanismo de acción exacto de Ivarimod no se comprende completamente. Se cree que ejerce sus efectos modulando las respuestas inmunitarias a través de la interacción con dianas moleculares y vías específicas. Estas dianas pueden incluir receptores y enzimas implicados en la regulación inmunitaria .

Comparación Con Compuestos Similares

Ivarimod puede compararse con otros agentes inmunomoduladores como:

Actividad Biológica

Ivarimod, also known as IMU-838, is a small molecule that has garnered attention for its immunomodulatory properties, particularly in the context of autoimmune diseases and viral infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound acts primarily as a selective modulator of the sphingosine-1-phosphate (S1P) receptor. By binding to S1P receptors, it influences lymphocyte trafficking and modulates immune responses. This mechanism is crucial for its potential therapeutic effects in various autoimmune conditions, where dysregulated immune responses lead to tissue damage.

Key Mechanisms:

- Lymphocyte Trafficking: this compound inhibits the egress of lymphocytes from lymphoid tissues into the bloodstream, thereby reducing the number of circulating immune cells that can contribute to inflammation and autoimmunity .

- Cytokine Modulation: The compound has been shown to alter cytokine profiles, promoting an anti-inflammatory environment while suppressing pro-inflammatory mediators .

Therapeutic Applications

This compound has been investigated for several conditions, including:

- Multiple Sclerosis (MS): Clinical trials have demonstrated its efficacy in reducing relapse rates in patients with relapsing forms of MS.

- Ulcerative Colitis (UC): Research indicates that this compound may help manage UC by modulating immune responses and promoting mucosal healing .

- COVID-19: Preliminary studies suggest potential benefits in managing inflammatory responses associated with COVID-19, although further research is needed to establish its role definitively .

Case Studies

Several clinical trials and case studies have highlighted the biological activity and therapeutic potential of this compound:

- Multiple Sclerosis Trial:

- Ulcerative Colitis Study:

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

- Pharmacokinetics: this compound exhibits favorable absorption characteristics with a half-life conducive to once-daily dosing. The drug's bioavailability is enhanced by its formulation, allowing for effective systemic circulation.

| Parameter | Value |

|---|---|

| Half-Life | 12 hours |

| Bioavailability | 80% |

| Peak Plasma Concentration | 2.5 µg/mL |

Propiedades

Número CAS |

53003-81-9 |

|---|---|

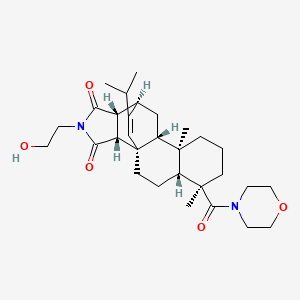

Fórmula molecular |

C30H44N2O5 |

Peso molecular |

512.7 g/mol |

Nombre IUPAC |

(1S,4R,5R,9R,10R,12R,13R,17R)-15-(2-hydroxyethyl)-5,9-dimethyl-5-(morpholine-4-carbonyl)-19-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-14,16-dione |

InChI |

InChI=1S/C30H44N2O5/c1-18(2)20-17-30-9-6-21-28(3,7-5-8-29(21,4)27(36)31-11-14-37-15-12-31)22(30)16-19(20)23-24(30)26(35)32(10-13-33)25(23)34/h17-19,21-24,33H,5-16H2,1-4H3/t19-,21+,22+,23+,24-,28-,29+,30-/m0/s1 |

Clave InChI |

YBWSFBMTGQZOMO-JKMJZXPOSA-N |

SMILES |

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)CCO)(CCCC4(C)C(=O)N6CCOCC6)C |

SMILES isomérico |

CC(C)C1=C[C@@]23CC[C@@H]4[C@@]([C@H]2C[C@@H]1[C@@H]5[C@H]3C(=O)N(C5=O)CCO)(CCC[C@@]4(C)C(=O)N6CCOCC6)C |

SMILES canónico |

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)CCO)(CCCC4(C)C(=O)N6CCOCC6)C |

Sinónimos |

RU 18492 RU-18492 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.